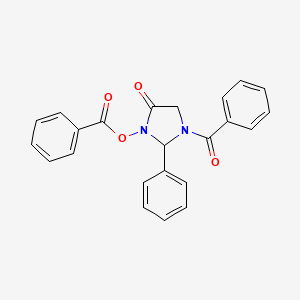![molecular formula C24H32N2O4 B3849662 (NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine](/img/structure/B3849662.png)
(NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine
Overview
Description
(NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its multiple functional groups, including hydroxylamine and trimethylphenyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation of 3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl methanol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization, distillation, and chromatography are employed to isolate and refine the compound.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
Chemistry
In chemistry, (NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.
Biology
The compound’s biological applications include its use as a probe for studying enzyme mechanisms and as a potential therapeutic agent due to its ability to interact with biological targets.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- (NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-dimethylphenyl]methoxy]ethoxymethyl]-2,4,6-dimethylphenyl]methylidene]hydroxylamine
- (NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-dimethylphenyl]methylidene]hydroxylamine
Uniqueness
The uniqueness of (NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-15-9-17(3)23(19(5)21(15)11-25-27)13-29-7-8-30-14-24-18(4)10-16(2)22(12-26-28)20(24)6/h9-12,27-28H,7-8,13-14H2,1-6H3/b25-11+,26-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHOENSCOLHMM-KOZSXFMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COCCOCC2=C(C(=C(C=C2C)C)C=NO)C)C)C=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1COCCOCC2=C(C(=C(C=C2C)C)/C=N/O)C)C)/C=N/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3849579.png)


![1-[(5,5-Dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylthiourea](/img/structure/B3849595.png)
![3-bromo-N-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide](/img/structure/B3849606.png)
![2-methyl-N-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]propanamide](/img/structure/B3849618.png)
![4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide](/img/structure/B3849622.png)
![N'-[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]-3-nitrobenzohydrazide](/img/structure/B3849635.png)


![5-acetyl-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3849654.png)



